molecular formula C10H9F3N2O2 B14808758 3-Cyclopropoxy-4-(trifluoromethyl)picolinamide

3-Cyclopropoxy-4-(trifluoromethyl)picolinamide

Cat. No.: B14808758
M. Wt: 246.19 g/mol
InChI Key: WKVNYVKCJIVJGU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C10H9F3N2O2 and a molecular weight of 246.19 g/mol . This compound is part of the picolinamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-(trifluoromethyl)picolinamide involves several steps. One common method includes the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials . The process typically involves acylation, cyclization, and hydrolysis reactions. The raw materials are relatively inexpensive and easy to obtain, making this method suitable for industrial production .

Chemical Reactions Analysis

3-Cyclopropoxy-4-(trifluoromethyl)picolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. It is used in the synthesis of novel trifluoromethylpyridine amide derivatives, which have shown significant antibacterial and insecticidal activities . These derivatives are effective against various bacterial strains and pests, making them valuable in agricultural research and development. Additionally, 3-Cyclopropoxy-4-(trifluoromethyl)picolinamide is used in the development of new pesticides and fungicides .

Properties

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

3-cyclopropyloxy-4-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)6-3-4-15-7(9(14)16)8(6)17-5-1-2-5/h3-5H,1-2H2,(H2,14,16)

InChI Key

WKVNYVKCJIVJGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C(=O)N)C(F)(F)F

Origin of Product

United States

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